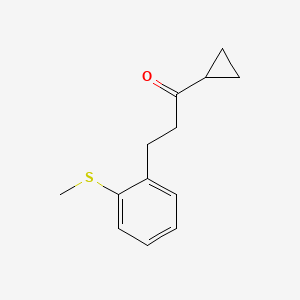

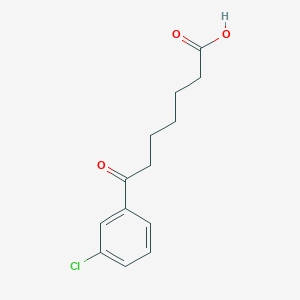

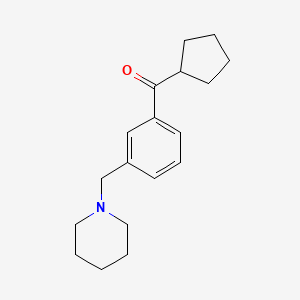

![molecular formula C11H14N4 B1368717 3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 889943-47-9](/img/structure/B1368717.png)

3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine

Übersicht

Beschreibung

3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the molecular formula C11H14N4. It has a molecular weight of 202.26 . This compound is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines has been reported in various studies. For instance, a structure-based virtual screening made on IDO1 active site led to the identification of a hit compound displaying an atypical [1,2,4]triazolo[4,3-a]pyridine ring as the heme-binding scaffold . The in silico-guided design of analogues led to the identification of an IDO1 inhibitor with sub-micromolar potency .

Molecular Structure Analysis

The molecular structure of 3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine has been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . The assignment of the observed bands to the respective normal modes was proposed on the basis of PED calculations .

Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]pyridines have been studied in the context of their potential as Smo inhibitors . Four of these novel compounds showed directly bound to Smo protein with stronger binding affinity than VIS .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine include a molecular weight of 202.26 and a storage temperature of 28 C . The compound is solid in physical form .

Wissenschaftliche Forschungsanwendungen

-

Structural and Optical Properties Research

- Application: The compound is used in the study of structural and spectroscopic properties .

- Method: The molecular structure and vibrational spectra were analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program .

- Results: The Stokes shifts derived from the optical spectra were equal to 9410 cm −1 for the triazole ring and 7625 cm −1 for the pyridine ring .

-

Biochemical, Clinical, and Pharmaceutical Applications

- Application: Triazolopyridine derivatives, including “3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine”, are used in various biochemical, clinical, and pharmaceutical applications .

- Method: The specific methods of application or experimental procedures vary depending on the specific application .

- Results: They have been recognized as antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, herbicidal agents, as well as adenosine receptors or HIF prolyl hydrolase and myeloperoxidase inhibitors .

-

- Application: The compound is of great interest as a promising substance with potential biological activity due to the presence of the fused triazole hetaryl pharmacophore fragment and a phosphoryl group .

- Method & Results: The specific methods of application or experimental procedures and the results obtained are not specified in the source .

-

- Application: The ligand 3-(2-pyridyl)-[1,2,4]triazolo[4,3-a]pyridine has been investigated in coordination chemistry .

- Method: Iron (II), cobalt (II), nickel (II) and copper (II) complexes featuring diverse structural motifs have been prepared .

- Results: The specific results obtained are not specified in the source .

-

Synthesis of Substituted [1,2,4]triazolo[4,3-a]pyridines

- Application: A mild, efficient and operationally simple one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed .

- Method: This functional group tolerant and atom-economic method provides facile access to synthetic .

- Results: The specific results obtained are not specified in the source .

-

Reversal of Ketamine- or Amphetamine-Induced Hyperlocomotion

-

- Application: The antibacterial activities of triazolo[4,3-a]pyrazine derivatives, including “3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine”, were tested .

- Method: The minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained using the microbroth dilution method .

- Results: The specific results obtained are not specified in the source .

Zukünftige Richtungen

The [1,2,4]triazolo[4,3-a]pyridines, including 3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine, have shown promise in various areas of research, particularly as potential inhibitors of the IDO1 enzyme . Future research could focus on further exploring their potential in this area, as well as investigating their other possible applications.

Eigenschaften

IUPAC Name |

3-piperidin-3-yl-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-2-7-15-10(5-1)13-14-11(15)9-4-3-6-12-8-9/h1-2,5,7,9,12H,3-4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXUXOSRVISZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NN=C3N2C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001243796 | |

| Record name | 3-(3-Piperidinyl)-1,2,4-triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001243796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine | |

CAS RN |

889943-47-9 | |

| Record name | 3-(3-Piperidinyl)-1,2,4-triazolo[4,3-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889943-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Piperidinyl)-1,2,4-triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001243796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

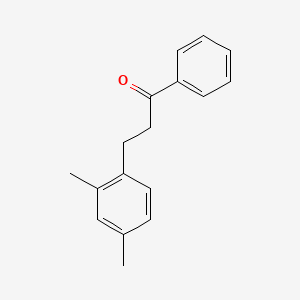

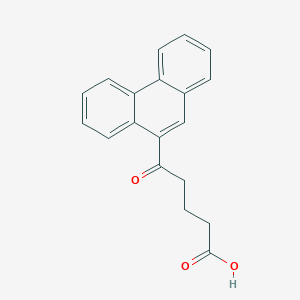

![Ethyl 8-[3-(indolylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1368635.png)

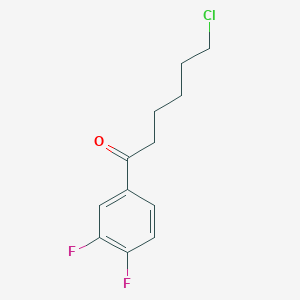

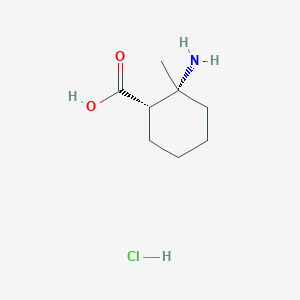

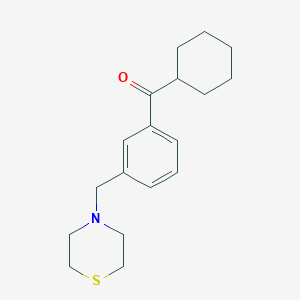

![Ethyl 7-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-7-oxoheptanoate](/img/structure/B1368637.png)

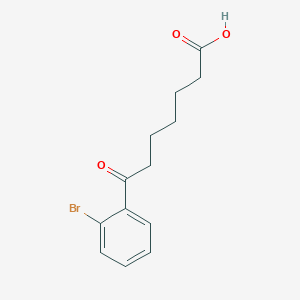

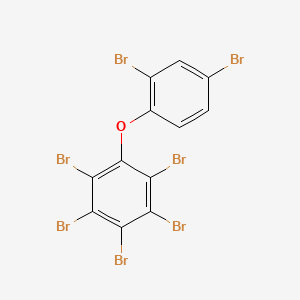

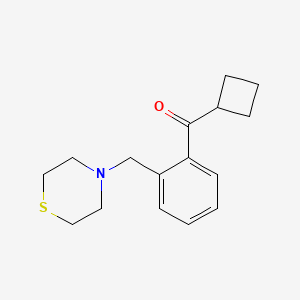

![Ethyl 7-oxo-7-[2-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1368642.png)